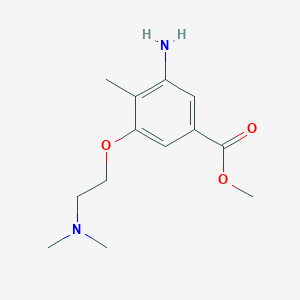
Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate is an organic compound with a complex structure that includes an amino group, a dimethylaminoethoxy group, and a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the dimethylaminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts would also be common to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino and dimethylaminoethoxy groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
Ethyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 3-nitro-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate: Contains a nitro group instead of an amino group, leading to different chemical behavior and applications.
Uniqueness
Methyl 3-amino-5-(2-(dimethylamino)ethoxy)-4-methylbenzoate is unique due to the presence of both amino and dimethylaminoethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 3-amino-5-[2-(dimethylamino)ethoxy]-4-methylbenzoate |
InChI |
InChI=1S/C13H20N2O3/c1-9-11(14)7-10(13(16)17-4)8-12(9)18-6-5-15(2)3/h7-8H,5-6,14H2,1-4H3 |
InChI Key |
RJOFAHFFDSKQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCN(C)C)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


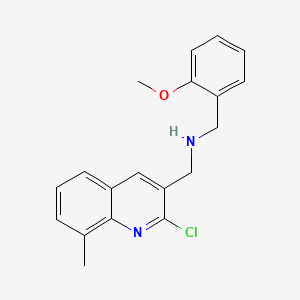
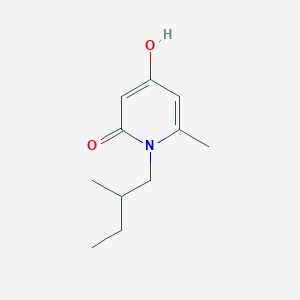
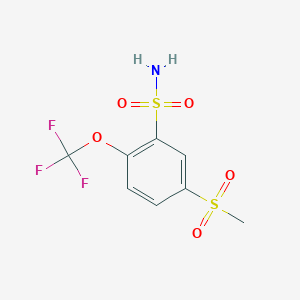
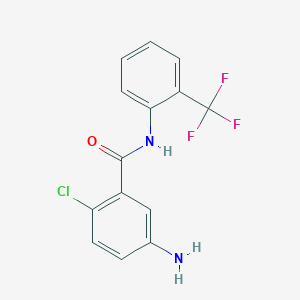
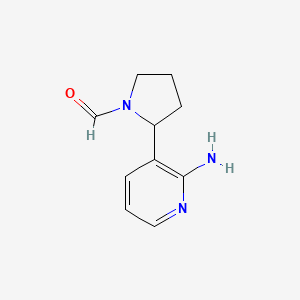

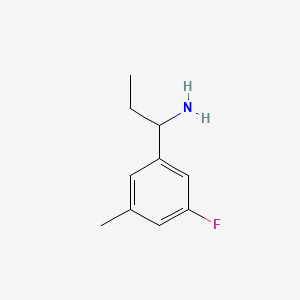
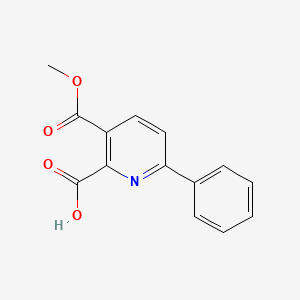

![2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12998746.png)
![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
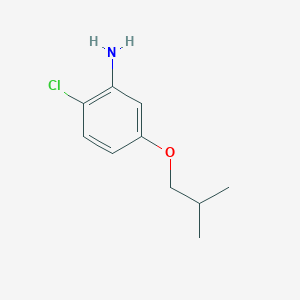
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
![5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12998786.png)
